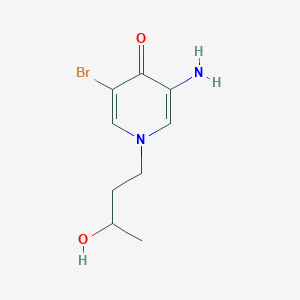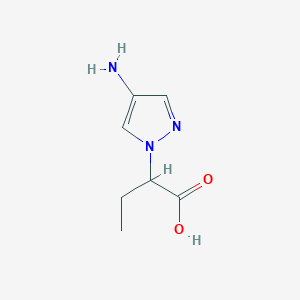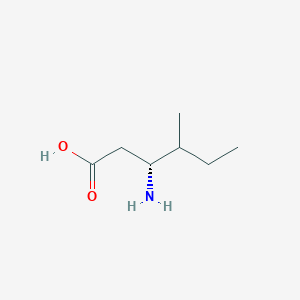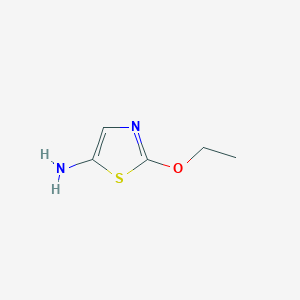
3-Amino-5-bromo-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-bromo-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one: is a synthetic organic compound with a molecular weight of 26112 g/mol It is characterized by the presence of an amino group, a bromine atom, and a hydroxybutyl side chain attached to a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromo-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method includes the bromination of a suitable pyridinone precursor, followed by the introduction of the amino group and the hydroxybutyl side chain through nucleophilic substitution and reduction reactions. The reaction conditions often require the use of solvents such as dimethylformamide or acetonitrile, and catalysts like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybutyl side chain, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the dihydropyridinone ring to a more saturated form.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.
Major Products:
Oxidation: Formation of 3-Amino-5-bromo-1-(3-oxobutyl)-1,4-dihydropyridin-4-one.
Reduction: Formation of 3-Amino-5-bromo-1-(3-hydroxybutyl)-1,4,5,6-tetrahydropyridin-4-one.
Substitution: Formation of derivatives with various functional groups replacing the amino or bromine groups.
Scientific Research Applications
Chemistry: 3-Amino-5-bromo-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.
Industry: In the chemical industry, it can be used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom and hydroxybutyl side chain can enhance binding affinity through hydrophobic interactions and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 3-Amino-5-chloro-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one
- 3-Amino-5-fluoro-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one
- 3-Amino-5-iodo-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one
Comparison: Compared to its analogs, 3-Amino-5-bromo-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one exhibits unique reactivity due to the presence of the bromine atom, which can participate in specific substitution reactions not possible with other halogens. Additionally, the hydroxybutyl side chain provides a versatile functional group for further chemical modifications, enhancing its utility in various applications.
Properties
Molecular Formula |
C9H13BrN2O2 |
|---|---|
Molecular Weight |
261.12 g/mol |
IUPAC Name |
3-amino-5-bromo-1-(3-hydroxybutyl)pyridin-4-one |
InChI |
InChI=1S/C9H13BrN2O2/c1-6(13)2-3-12-4-7(10)9(14)8(11)5-12/h4-6,13H,2-3,11H2,1H3 |
InChI Key |
GKMGWCDBYFGQTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C=C(C(=O)C(=C1)Br)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13303778.png)


![2-{[(5-Bromo-2-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13303799.png)

![2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B13303807.png)
![4-{[(3-Fluorophenyl)methyl]amino}pentan-1-ol](/img/structure/B13303815.png)
amine](/img/structure/B13303820.png)





